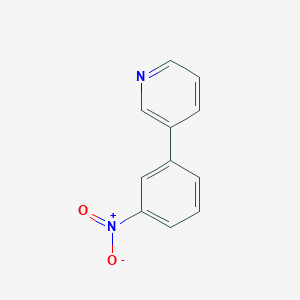

3-(3-Nitrophenyl)pyridine

Description

Contextualization of Aryl-Substituted Pyridines in Contemporary Organic Chemistry

Aryl-substituted pyridines are a cornerstone of modern organic chemistry, recognized for their prevalence in a wide array of functional molecules. rsc.orgfrontiersin.org The pyridine (B92270) ring, a six-membered heterocycle containing a nitrogen atom, imparts specific electronic properties and hydrogen bonding capabilities to a molecule. wikipedia.org When an aryl group is attached to this ring, the resulting biaryl structure often exhibits enhanced biological activity and unique physical properties. rsc.org These compounds are integral to the development of pharmaceuticals, agrochemicals, and functional materials. frontiersin.org For instance, poly-aryl substituted pyridine derivatives are found in a range of pharmaceutically active compounds, including the COX-2 selective inhibitor Etoricoxib and the AMPA-receptor antagonist Perampanel. rsc.org The rigid and adaptable three-dimensional structures of N-heterobiaryl scaffolds make them valuable in designing therapeutic agents and ligands for metal catalyst complexes. frontiersin.org The development of efficient synthetic routes to access these poly-functionalized pyridines is, therefore, a significant area of research. rsc.org

Significance of Nitrophenyl Scaffolds in Heterocyclic Compound Research

The nitrophenyl group is a crucial pharmacophoric motif in the design of new therapeutic agents. rsc.orgnih.gov Its presence within a heterocyclic structure can significantly modulate the compound's biological activity. nih.gov The strong electron-withdrawing nature of the nitro group can influence the electronic environment of the entire molecule, impacting its reactivity and its interactions with biological targets. nih.gov For example, the nitro group can undergo bioreduction to form reactive intermediates capable of covalently modifying proteins or DNA. This property is exploited in the development of antimicrobial, anticancer, and antiviral agents. nih.gov Furthermore, the nitrophenyl moiety can stabilize the heterocyclic ring to which it is attached and can be a precursor for the synthesis of other functional groups, such as the amino group, through reduction. Research has shown that heterocyclic compounds containing a nitrophenyl group exhibit a range of biological activities, including anticancer and antioxidant properties. acs.orgresearchgate.net

Evolution of Synthetic Strategies for Pyridine Core Structures

The synthesis of the pyridine ring has a long and rich history, with the first laboratory synthesis being achieved by William Ramsay in 1876. researchgate.net Early methods, such as the Hantzsch pyridine synthesis (1881) and the Chichibabin pyridine synthesis (1924), laid the foundation for pyridine chemistry and are still relevant today. wikipedia.orgnumberanalytics.com The Hantzsch synthesis typically involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849), followed by an oxidation step. beilstein-journals.org The Chichibabin synthesis, valued for its use of inexpensive reagents, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.orgnumberanalytics.com

Over the years, these classical methods have been refined, and new, more efficient strategies have emerged. researchgate.netnumberanalytics.com Modern approaches often focus on improving yields, increasing substituent diversity, and employing greener reaction conditions. numberanalytics.com Transition-metal-catalyzed reactions, such as cross-coupling and cyclization reactions, have become powerful tools for constructing functionalized pyridine rings. researchgate.netnumberanalytics.combohrium.com For example, cobalt-catalyzed [2+2+2] cycloaddition of alkynes or diynes with nitriles provides an efficient route to multi-substituted pyridines. bohrium.com Other notable modern methods include the Kröhnke pyridine synthesis, the Bohlmann-Rahtz pyridine synthesis, and various multicomponent reactions. rsc.orgwikipedia.orgresearchgate.net These advancements offer synthetic chemists a versatile toolbox for accessing a wide range of substituted pyridines, including those with specific aryl substitution patterns like 3-(3-Nitrophenyl)pyridine. rsc.org

Interactive Data Table: Key Synthetic Methods for Pyridine Cores

| Synthesis Method | Key Reactants | General Description |

| Hantzsch Pyridine Synthesis | β-keto acid, aldehyde, ammonia/ammonia salt | Condensation reaction followed by oxidation to form the pyridine ring. wikipedia.orgbeilstein-journals.org |

| Chichibabin Pyridine Synthesis | Aldehydes, ketones, α,β-unsaturated carbonyls, ammonia/ammonia derivatives | Condensation reaction to form the pyridine ring, often used in industrial production. wikipedia.orgnumberanalytics.com |

| Kröhnke Pyridine Synthesis | Pyridinium (B92312) salt (from pyridine and α-bromoketone), α,β-unsaturated carbonyl, ammonium (B1175870) acetate (B1210297) | Michael-like addition followed by ring closure to form a substituted pyridine. wikipedia.org |

| Bohlmann-Rahtz Pyridine Synthesis | Substituted enamines, propargyl aldehydes/ketones | A major route to substituted pyridines, particularly nicotinates. researchgate.net |

| Transition-Metal-Catalyzed Cycloaddition | Alkynes/diynes, nitriles | Cobalt or other transition metals catalyze a [2+2+2] cycloaddition to form multi-substituted pyridines. bohrium.com |

| Multicomponent Reactions | Various simple starting materials | Multiple components react in a single step to form complex pyridine structures. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)11-5-1-3-9(7-11)10-4-2-6-12-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYZVWPHCFEYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479436 | |

| Record name | 3-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-50-2 | |

| Record name | 3-(3-Nitrophenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Nitrophenyl Pyridine and Its Derivatives

Precursor-Based Synthesis and Strategic Intermediate Utilization

The construction of 3-(3-nitrophenyl)pyridine often relies on the careful selection and activation of precursor molecules. Halogenated pyridines and substituted nitrobenzenes are common starting materials, enabling the crucial C-C bond formation through coupling reactions.

Coupling Reactions Involving Halogenated Pyridine (B92270) Substrates (e.g., 3-Iodopyridine)

Halogenated pyridines, particularly 3-iodopyridine (B74083) and 3-bromopyridine (B30812), are effective substrates for introducing the nitrophenyl group. The carbon-halogen bond in these substrates is susceptible to oxidative addition in transition metal-catalyzed cycles, facilitating coupling with a suitable nitrophenyl partner. For instance, the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, is frequently employed. This reaction typically involves the coupling of a halogenated pyridine with (3-nitrophenyl)boronic acid in the presence of a palladium catalyst and a base. mdpi.com

The reactivity of the halogenated pyridine is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. This hierarchy is due to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the initial oxidative addition step in the catalytic cycle.

Reactions Employing Substituted Nitrobenzene (B124822) Derivatives (e.g., 1-Iodo-3-nitrobenzene (B31131), 3-Nitrochlorobenzene)

Conversely, the synthetic strategy can be adapted to utilize substituted nitrobenzene derivatives as the electrophilic partner. In this approach, a pyridine-based organometallic reagent, such as a pyridylboronic acid or a pyridylzinc reagent, is coupled with a halogenated nitrobenzene like 1-iodo-3-nitrobenzene or 3-nitrochlorobenzene. The nitro group's strong electron-withdrawing nature can influence the reactivity of the aryl halide. acs.org

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of biaryl compounds like this compound. These methods offer high efficiency and functional group tolerance. nih.gov

Palladium-Mediated Coupling Protocols

The Suzuki-Miyaura reaction stands out as a widely used palladium-catalyzed method for synthesizing this compound. mdpi.comnih.gov In a typical protocol, a halogenated pyridine, such as 3-bromopyridine or 3-iodopyridine, is reacted with (3-nitrophenyl)boronic acid. The reaction is catalyzed by a palladium complex, often Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base like sodium carbonate or potassium phosphate. mdpi.comnih.gov The choice of ligand for the palladium catalyst can be crucial for achieving high yields and preventing side reactions. core.ac.uk While phosphine-based ligands are common, ligand-free systems have also been developed, offering a simpler and more cost-effective approach. mdpi.comnih.gov

The reaction conditions, including the solvent system (e.g., toluene/water, dioxane/water), temperature, and reaction time, are optimized to maximize the yield of the desired product. mdpi.comnih.gov For example, a study reported the synthesis of 3,5-dichloro-2-(3-nitrophenyl)pyridine via a ligand-free Suzuki reaction using palladium acetate (B1210297) in an aqueous medium. mdpi.comnih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling for this compound Derivatives

| Pyridine Substrate | Nitrobenzene Reagent | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Methyl 5-bromonicotinate | (3-nitrophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | - |

| 2,3,5-trichloropyridine | (3-nitrophenyl)boronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | - |

| 5-bromo-2-methylpyridin-3-amine | various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | Moderate to good |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | Moderate to good |

Exploration of Other Earth-Abundant Metal Catalysts for C-C Bond Formation

While palladium catalysts are highly effective, their cost and relative scarcity have driven research into catalysts based on more earth-abundant metals like iron, cobalt, and copper. nih.govtohoku.ac.jprsc.org These first-row transition metals offer the potential for more sustainable and economical synthetic routes. chemistryworld.com

Iron and cobalt complexes, for instance, have been investigated for their catalytic activity in C-C bond-forming reactions. nih.govrsc.org These metals can often access unique reactivity patterns due to their open-shell electronic structures. nih.gov Copper-catalyzed cross-coupling reactions have also emerged as a viable alternative for the formation of C-C bonds. rsc.org The development of catalytic systems based on these earth-abundant metals for the synthesis of nitrophenylpyridines is an active area of research, aiming to provide greener and more cost-effective manufacturing processes. sioc-journal.cn

Directed Nitration Strategies on Pyridine and Biphenyl Systems

An alternative approach to constructing this compound involves the direct nitration of a pre-formed 3-phenylpyridine (B14346) core. However, the direct electrophilic nitration of pyridine is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. ntnu.no The pyridine nitrogen is also prone to protonation or coordination with the nitrating agent, further deactivating the ring.

To overcome these challenges, directed nitration strategies have been developed. One such method is directed ortho-metalation (DoM), where a directing group on the pyridine ring guides a metalating agent (like lithium diisopropylamide) to a specific position, which is then quenched with a nitro source.

Another strategy involves modifying the reaction conditions to favor nitration at the 3-position of the phenyl ring in 3-phenylpyridine. The pyridine ring itself can act as a directing group, influencing the position of nitration on the appended phenyl ring. However, this can often lead to a mixture of isomers.

More advanced methods involve the reaction of pyridine with dinitrogen pentoxide to form an N-nitropyridinium salt. ntnu.noresearchgate.net This intermediate can then undergo a rearrangement, often facilitated by a nucleophile like bisulfite, to introduce a nitro group at the 3-position of the pyridine ring. ntnu.noresearchgate.net This method avoids the harsh conditions of traditional electrophilic nitration. A study on the nitration of 3-phenylpyridine reported the formation of 5-phenyl-3-nitropyridine. ntnu.no

Recent advances have also explored radical nitration protocols, which can offer different regioselectivity compared to traditional ionic methods. acs.org

Regioselective Functionalization and Derivatization of Pyridine Rings

The functionalization of the pyridine ring in this compound is a nuanced process, governed by the electronic properties of the heterocyclic system. The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the 3-nitrophenyl substituent. This electronic landscape dictates the regioselectivity of various chemical transformations, making strategic functionalization a key challenge. Methodologies such as directed metalation and halogen/metal exchange reactions provide powerful tools for introducing substituents at specific positions, overcoming the inherent reactivity patterns of the ring. nih.gov

Directed ortho metalation (DoM) is a potent strategy where a directing metalation group (DMG) on the pyridine ring guides a strong base to deprotonate an adjacent position, creating a nucleophilic organometallic intermediate ready for reaction with an electrophile. nih.gov While the parent this compound lacks a classical DMG, derivatives incorporating such groups can be strategically employed. Furthermore, the halogen/metal exchange reaction offers an alternative route. A pre-functionalized halopyridine derivative can be treated with an organolithium or magnesium reagent to generate a nucleophilic pyridine species at a specific position, which can then be functionalized. nih.gov The choice of base, solvent, and temperature is critical to control the selectivity and prevent undesirable side reactions. nih.gov

Conversion of Related Pyridine Analogs (e.g., 2-Hydroxy-3-(3-nitrophenyl)pyridine)

The conversion of readily accessible pyridine analogs, such as 2-hydroxy-3-(3-nitrophenyl)pyridine, into the parent compound or other derivatives is a vital synthetic maneuver. The 2-hydroxy derivative exists in tautomeric equilibrium with its pyridin-2-one form. A standard and effective method to achieve dehydroxylation involves a two-step sequence: conversion of the hydroxyl group into a more reactive leaving group, typically a halide, followed by reductive dehalogenation.

Halogenation: The transformation of a 2-hydroxypyridine (B17775) to a 2-chloropyridine (B119429) is a common procedure. This is typically achieved by treating the starting material with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). These reagents effectively replace the hydroxyl group with a chlorine atom, yielding 2-chloro-3-(3-nitrophenyl)pyridine. This conversion is crucial as the chloropyridine is a versatile intermediate for subsequent reactions. google.com

Reductive Dehalogenation: The resulting 2-chloro-3-(3-nitrophenyl)pyridine can then be subjected to reductive dehalogenation to yield this compound. Catalytic hydrogenation is a widely used method for this step, employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. Other reducing systems can also be employed depending on the substrate's functional group tolerance.

This sequence allows for the strategic removal of the hydroxyl group, providing access to the core this compound structure from an alternative precursor.

Selective Methylation and Other Alkylation Reactions

Selective alkylation, including methylation, of the this compound scaffold requires precise control to achieve the desired regioselectivity. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, while direct electrophilic substitution on the ring is generally difficult.

One powerful technique is the Vicarious Nucleophilic Substitution (VNS), which is particularly effective for introducing substituents ortho to a nitro group on an aromatic ring. While this is more commonly applied to the nitrophenyl ring itself, related methodologies can be adapted for the methylation of nitro-heteroaromatic compounds. rsc.org For instance, VNS can achieve selective ortho methylation of various nitro-containing heteroaryls. rsc.org

Transition-metal-catalyzed C-H activation has emerged as a state-of-the-art method for the regioselective alkylation of heteroarenes. For example, Cp*Co(III)-catalyzed reactions have been shown to selectively alkylate the C-H bonds of various heterocycles. researchgate.net Similarly, the regioselective C3–H alkylation of imidazopyridines has been accomplished using donor–acceptor cyclopropanes, demonstrating the potential for precise functionalization adjacent to the nitrogen atom in fused systems. google.com For the pyridine ring in this compound, directing groups could be temporarily installed to guide a metal catalyst to a specific C-H bond for alkylation.

Another approach involves the reaction of pre-lithiated or magnesiated pyridine intermediates with alkyl halides. By carefully controlling the conditions of metalation, a nucleophilic center can be generated at a specific position on the pyridine ring before being quenched with an alkylating agent like methyl iodide. nih.gov

Below is a table summarizing various alkylation methodologies potentially applicable to the this compound system.

| Methodology | Typical Reagents & Catalysts | Target Position | Key Features |

|---|---|---|---|

| Vicarious Nucleophilic Substitution (VNS) | Nucleophile with a leaving group (e.g., for methylation: DMSO anion); Strong base (e.g., t-BuOK) | Ortho to nitro group on the pyridine ring (if present) or phenyl ring | Highly regioselective for nitro-activated rings. rsc.org |

| Directed C-H Alkylation | Transition metal catalyst (e.g., Co, Rh, Pd); Directing Group; Alkylating Agent | Ortho to the directing group | High regioselectivity dictated by the directing group; atom-economical. researchgate.net |

| Reductive Coupling | Nickel catalyst; Tertiary alkyl bromides; Reducing agent | At a pre-halogenated position (e.g., C2, C4) | Allows for the introduction of sterically hindered alkyl groups. |

| Metalation-Alkylation | Strong base (e.g., LDA, n-BuLi); Alkyl halide (e.g., CH₃I) | Most acidic proton position (e.g., C2, C4) | Classic organometallic approach; regioselectivity can be temperature and base dependent. nih.gov |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives is an area of growing importance, aiming to reduce environmental impact through improved efficiency and the use of less hazardous materials. Key strategies include the use of multicomponent reactions (MCRs), alternative energy sources like ultrasound and microwave irradiation, and the use of environmentally benign solvents. bohrium.comacs.org

Multicomponent reactions, which combine three or more reactants in a single operation to form a product that contains portions of all reactants, are inherently atom-economical and efficient. bohrium.comnih.gov Various MCRs for the synthesis of highly substituted pyridines have been developed, often proceeding through a one-pot process that minimizes waste from intermediate purification steps and reduces solvent usage. nih.gov

The use of alternative energy sources can dramatically enhance reaction rates, improve yields, and reduce energy consumption compared to conventional heating.

Ultrasonic Irradiation: Sonochemistry promotes reactions by acoustic cavitation, creating localized high-pressure and high-temperature spots that can accelerate chemical transformations. researchgate.netnih.govtandfonline.com This technique has been successfully applied to the synthesis of various pyridine derivatives, often in green solvents like water or PEG-400, and at room temperature. tandfonline.commdpi.com

Microwave Irradiation: Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating. acs.orgacs.org This often results in significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to traditional methods. nih.gov

The following table compares conventional synthetic approaches with greener alternatives applicable to pyridine synthesis.

| Principle | Conventional Method | Green Alternative | Advantages of Green Method |

|---|---|---|---|

| Atom Economy | Stepwise synthesis with isolation of intermediates | One-pot multicomponent reactions (MCRs) | Higher efficiency, reduced waste, fewer purification steps. bohrium.comnih.gov |

| Energy Efficiency | Prolonged heating under reflux | Ultrasonic or Microwave irradiation | Drastically reduced reaction times, lower energy consumption, often higher yields. acs.orgnih.gov |

| Solvent Use | Use of volatile organic compounds (VOCs) like toluene, DMF | Water, ethanol, or solvent-free conditions | Reduced pollution, lower cost, improved safety. researchgate.netnih.gov |

| Catalysis | Stoichiometric and/or hazardous reagents | Use of reusable, non-toxic catalysts (e.g., nanocatalysts) | Catalyst can be recovered and reused, minimizing waste and cost. tandfonline.com |

By embracing these green methodologies, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the modern imperatives of chemical research and production.

Elucidation of Reactivity Profiles and Chemical Transformations of 3 3 Nitrophenyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Nitrophenyl Moiety

The nitrophenyl moiety in 3-(3-nitrophenyl)pyridine is highly deactivated towards electrophilic aromatic substitution (EAS). This is due to the potent electron-withdrawing nature of both the nitro group and the pyridyl substituent. The nitro group is one of the strongest deactivating groups and directs incoming electrophiles to the meta-position. Similarly, the pyridine (B92270) ring, particularly when protonated under the acidic conditions often required for EAS, also acts as a deactivating group.

Consequently, forcing conditions are typically necessary to achieve electrophilic substitution on the nitrophenyl ring. quora.com When such reactions do occur, substitution is expected at the positions ortho and para to the pyridyl group (positions 2', 4', and 6' of the phenyl ring) and meta to the nitro group (positions 2', 4', and 6'). Due to these challenging kinetics, EAS on the nitrophenyl portion of this specific molecule is not a commonly utilized synthetic pathway.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Core

The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing 3-nitrophenyl substituent. This electronic profile makes the pyridine core susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present at the 2-, 4-, or 6-positions. Nucleophilic attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. quimicaorganica.org

While this compound itself lacks a leaving group for a standard SNAr reaction, derivatives such as halogenated analogues are reactive. For instance, the nitro group can activate the pyridine ring for substitution at specific positions. Nucleophilic additions are generally much slower at the 3- and 5-positions because the resulting anionic intermediate cannot be effectively stabilized by the ring nitrogen. quimicaorganica.org

Reduction Chemistry of the Nitro Group

The nitro group is a highly versatile functional group, and its reduction is one of the most important transformations of this compound. This reaction yields the corresponding 3-(3-aminophenyl)pyridine, a key building block for more complex molecules.

The reduction of the nitro group to an amine can be accomplished with high chemo-selectivity, leaving the aromatic rings intact. A variety of reducing agents and conditions have been successfully employed for this transformation. Catalytic hydrogenation using hydrogen gas with a metal catalyst is a common and efficient method. evitachem.comwikipedia.org Other reagents can also achieve this reduction, offering alternatives depending on the presence of other sensitive functional groups in the molecule. The resulting amino group significantly alters the electronic properties of the molecule, turning the substituent from strongly electron-withdrawing to strongly electron-donating.

| Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| H₂ / Palladium on carbon (Pd/C) | Solvent (e.g., ethanol, ethyl acetate) | 3-(3-Aminophenyl)pyridine | evitachem.com |

| Tin(II) chloride (SnCl₂) / HCl | Acidic medium, often with heating | 3-(3-Aminophenyl)pyridine | wikipedia.orgmdpi.com |

| Iron (Fe) / Acetic Acid | Refluxing acetic acid | 3-(3-Aminophenyl)pyridine | wikipedia.org |

| Ammonium (B1175870) formate (B1220265) / Pd/C | Catalytic transfer hydrogenation, often mechanochemical | 3-(3-Aminophenyl)pyridine | mdpi.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or mixed solvent systems | 3-(3-Aminophenyl)pyridine | wikipedia.org |

The 3-(3-aminophenyl)pyridine generated from the reduction of the nitro group is a valuable intermediate for synthesizing more complex heterocyclic systems via intramolecular cyclization. The newly formed amino group can act as a nucleophile, attacking an electrophilic site within the same molecule to form a new ring.

A notable example involves the unexpected reduction of a (3-nitrophenyl)-1,2,4-triazine derivative during an aza-Diels–Alder reaction with an enamine. urfu.ru The reaction, conducted at high temperature under an inert atmosphere, resulted in the reduction of the nitro group to an amino group, which was followed by cyclization to furnish 4-(3-aminophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridines. urfu.ru It is proposed that the enamine acts as the reducing agent in this transformation. urfu.ru This methodology provides a useful route to aminophenyl-containing pyridines that are primed for further functionalization. urfu.ru

Similarly, the reduction of Hantzsch-type 1,4-dihydropyridines bearing a 2-nitrophenyl group using tin(II) chloride or catalytic hydrogenation can lead to intramolecular cyclization, forming benzo[c] naphthyridine derivatives. mdpi.com

Reactions Involving the Pyridine Nitrogen Atom (e.g., N-Oxidation, Quaternization)

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a nucleophile and a base, leading to reactions such as N-oxidation and quaternization.

N-Oxidation : Treatment of 3-substituted pyridines with oxidizing agents like peroxy acids results in the formation of the corresponding pyridine-N-oxide. nih.gov For this compound, this reaction would yield this compound N-oxide. Pyridine N-oxides are versatile intermediates; the N-oxide group can activate the ring for both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. rsc.org

Quaternization : The pyridine nitrogen readily attacks electrophiles such as alkyl halides to form quaternary pyridinium (B92312) salts. researchgate.net This reaction permanently introduces a positive charge on the nitrogen atom, significantly altering the molecule's properties. The quaternization of pyridines with various α-bromo ketones, including those with nitrophenyl groups, is a well-established method for creating novel quaternary ammonium salts. mdpi.commdpi.com

| Reagent | Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Bromo-1-(3-nitrophenyl)ethan-1-one | Acetonitrile, 80 °C | 1-(2-(3-Nitrophenyl)-2-oxoethyl)pyridinium salt | mdpi.com |

| 3-Bromopropene (Allyl bromide) | Acetonitrile, 65 °C | N-Allylpyridinium salt | google.com |

| Methyl iodide | Microwave heating | N-Methylpyridinium salt | researchgate.net |

| 2-Bromo-4'-nitroacetophenone | Microwave heating, Ethanol | 1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridinium salt | researchgate.net |

Exploration of Cycloaddition and Rearrangement Reactions

The unsaturated systems within this compound allow it to participate, either directly or as a derivative, in cycloaddition and rearrangement reactions.

Cycloaddition Reactions : The electron-deficient nature of the pyridine and nitrophenyl rings makes them potential dienophiles or dipolarophiles in cycloaddition reactions. For example, nitropyridyl isocyanates, derived from the corresponding aminopyridines, undergo 1,3-dipolar cycloaddition reactions with reagents like azides and pyridine N-oxides. researchgate.net It is plausible that this compound could participate in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrones, to form five-membered heterocyclic rings. uzh.ch

Rearrangement Reactions : Suitably functionalized derivatives of this compound can undergo intramolecular rearrangements. The Truce–Smiles rearrangement, for example, is an intramolecular nucleophilic aromatic substitution (SNAr) that involves the migration of an aryl group. cdnsciencepub.com A derivative of 3-(3-aminophenyl)pyridine, where the amino group is part of a linker attached to another aryl system, could potentially undergo such a rearrangement, providing a pathway to complex, polycyclic structures. cdnsciencepub.com Other rearrangements, such as the Dimroth rearrangement, are known for certain triazole-containing systems and involve a ring-opening and ring-closing sequence, a process influenced by the electronic nature of substituents like the nitrophenyl group. beilstein-journals.org

Derivatization for Library Synthesis and Structure-Activity Relationship Studies

The strategic derivatization of the this compound scaffold is a cornerstone in the generation of chemical libraries for structure-activity relationship (SAR) studies. The core structure presents multiple reactive sites that can be chemically manipulated to produce a diverse array of analogues. These libraries are instrumental in medicinal chemistry for identifying and optimizing lead compounds by systematically altering parts of the molecule and evaluating the impact of these changes on biological activity. The primary sites for derivatization on this compound are the nitro group on the phenyl ring and the pyridine ring itself.

A prevalent strategy for derivatization involves the chemical transformation of the nitro group. The reduction of the nitro moiety to an amine is a key reaction, yielding 3-(3-aminophenyl)pyridine, a versatile intermediate. This newly formed amino group can undergo a wide range of subsequent reactions, including acylation, sulfonylation, and the formation of ureas, allowing for the introduction of diverse functional groups. nih.govnih.gov This approach is fundamental for exploring the chemical space around the core scaffold to enhance potency, selectivity, or pharmacokinetic properties. For example, a series of N,N-dialkyl-6-(3-nitrophenyl)pyridine-2-amines were synthesized to investigate their potential as allosteric modulators of the cannabinoid CB1 receptor. nih.gov In this study, the initial 6-(3-nitrophenyl)pyridine-2-amine was derivatized by introducing different alkyl groups to the amine at the 2-position of the pyridine ring, providing insights into the structural requirements for receptor modulation. nih.gov

Another powerful method for generating derivatives is through multi-component reactions, where the final pyridine ring system is constructed from simpler precursors in a single step. uobaghdad.edu.iqmdpi.com Often, 3-nitrobenzaldehyde (B41214) serves as the key building block for the "3-nitrophenyl" portion of the molecule. uobaghdad.edu.iq This aldehyde can be condensed with other reagents to form the substituted pyridine ring, a method that is highly efficient for creating a library of compounds with variations on the pyridine core. uobaghdad.edu.iq

Further modifications can be made to the pyridine or phenyl rings through cross-coupling reactions, which allow for the introduction of new carbon-carbon or carbon-heteroatom bonds. These reactions enable the attachment of various aryl, alkyl, or other functional groups to specific positions on the scaffold, significantly expanding the structural diversity of the synthesized library. The resulting derivatives are then typically screened for biological activity, and the data are used to build SAR models that guide the design of next-generation compounds. acs.orgresearchgate.net

Below are examples of derivatization strategies used to create compound libraries for SAR studies.

Table 1: Derivatization of the Amino Group in 6-(3-Aminophenyl)pyridine Analogs for CB1 Receptor SAR Studies This table is based on the synthesis of N-substituted 6-(3-nitrophenyl)pyridine-2-amine derivatives, where the nitro group would be subsequently reduced to an amine for further derivatization or the amine is present prior to the coupling creating the biaryl structure. The listed compounds are derivatives where the amine at the pyridine-2 position is modified.

| Compound Name | Modification on Pyridine-2-Amine | Synthetic Approach Reference |

|---|---|---|

| N,N-Dimethyl-6-(3-nitrophenyl)pyridine-2-amine | Dimethylation | nih.gov |

| N-Ethyl-6-(3-nitrophenyl)pyridine-2-amine | Ethylation | nih.gov |

| N,N-Diethyl-6-(3-nitrophenyl)pyridine-2-amine | Diethylation | nih.gov |

| N-Propyl-6-(3-nitrophenyl)pyridine-2-amine | Propylation | nih.gov |

| N,N-Dipropyl-6-(3-nitrophenyl)pyridine-2-amine | Dipropylation | nih.gov |

Table 2: Examples of Derivatization Strategies for SAR Libraries Based on the this compound Motif

| Starting Scaffold/Precursor | Type of Derivatization | Resulting Compound Class | Reference |

|---|---|---|---|

| 3-Nitrobenzaldehyde | Multi-component reaction with malononitrile (B47326) and an amine | Substituted Dihydropyridine and Pyridine Analogs | mdpi.com |

| 3-Nitrobenzaldehyde and Ethyl nicotinate | Condensation and cyclization | 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester | |

| Chalcone from 3-nitrobenzaldehyde | Reaction with malononitrile and KOH in methanol | 6-(Dichlorothiophen-3-yl)-2-methoxy-4-(3-nitrophenyl)pyridine-3-carbonitriles | mdpi.com |

| 3-(Dimethylamino)-1-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one | Reaction with ethyl acetoacetate | Pyridine derivatives bearing a 1,2,3-triazole moiety | bibliotekanauki.plresearchgate.net |

| N-(4-aminophenyl)-N'-(3-nitrophenyl) urea | Reaction with dichlorobenzenesulfonyl chloride | Sulfonamide derivatives for antibacterial SAR | nih.gov |

Computational and Theoretical Investigations of 3 3 Nitrophenyl Pyridine

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-atom systems. scispace.com It has become a primary tool for chemists to predict molecular geometries, energies, and other electronic properties with high accuracy. scispace.com For aromatic and heterocyclic compounds like 3-(3-Nitrophenyl)pyridine, DFT calculations can elucidate the distribution of electrons and predict regions of reactivity.

Research on related nitrophenyl-pyridine structures demonstrates that the nitro group (NO₂) acts as a strong electron-withdrawing group, while the pyridine (B92270) ring also exhibits electron-withdrawing characteristics. This combination significantly influences the electronic landscape of the molecule. The molecular electrostatic potential (MEP) map, a key output of DFT calculations, visually represents the charge distribution. For similar molecules, MEP maps highlight electron-deficient regions (positive potential, typically colored blue) around the nitro group and the hydrogen atoms of the pyridine ring, suggesting susceptibility to nucleophilic attack. bohrium.com Conversely, electron-rich zones (negative potential, colored red) are often located around the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, indicating sites for electrophilic attack. bohrium.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. In studies of analogous compounds, such as 6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile, the HOMO is typically localized on the nitrophenyl and pyridine rings, while the LUMO is centered on the electron-withdrawing nitro and cyano groups. This separation indicates a potential for charge-transfer interactions.

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Correlates with chemical stability, reactivity, and electronic transitions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

| Mulliken Charges | Calculated partial charges on each atom in the molecule. | Helps identify electrophilic and nucleophilic sites. |

| Electrostatic Potential | The potential energy experienced by a positive charge at various points around the molecule. | Visualizes charge distribution and predicts sites of non-covalent interactions. bohrium.com |

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. rsc.org By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal how the molecule vibrates, rotates, and changes its conformation. dergipark.org.tr In studies of other glass-forming aromatic compounds, MD simulations have been used to identify different relaxation processes, including structural relaxations related to collective molecular motions and secondary processes arising from conformational changes within the molecule itself. rsc.org For this compound, an MD simulation could provide insights into the flexibility of the molecule in different environments (e.g., in a solvent or in a condensed phase) and the stability of its various conformations over time.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify stable intermediates and high-energy transition states, providing a step-by-step picture of how reactants are converted to products. acs.org

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Intermediates: Searching the potential energy surface for local minima corresponding to species like the T± intermediate.

Finding Transition States: Locating the saddle points on the potential energy surface that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Studies have shown that the position of the nitro group has a significant electronic influence on reactivity. A 3-nitro substituent, as in this compound, exerts a strong electron-withdrawing effect, making the attached phenyl ring more susceptible to nucleophilic attack. acs.org Theoretical calculations can quantify this effect and predict how it influences the stability of intermediates and the energy of transition states compared to other isomers (e.g., a 4-nitrophenyl derivative).

Prediction of Spectroscopic Signatures and Molecular Interactions

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating the nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts. researchgate.net Calculations on related aminopyrimidines and aminobenzenes show that chemical shifts are highly sensitive to the electronic environment, including the effects of electron-withdrawing substituents and amine group orientations. acs.org For this compound, theoretical calculations would predict the distinct ¹H and ¹³C NMR signals for both the pyridine and nitrophenyl rings. mdpi.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the peaks in an infrared (IR) spectrum. mdpi.com For this compound, DFT calculations would predict characteristic vibrational modes, including the C-H stretching of the aromatic rings, the C=N and C=C stretching vibrations within the pyridine ring, and the strong symmetric and asymmetric stretching vibrations of the NO₂ group. acs.org

Furthermore, computational analysis can reveal the nature and strength of non-covalent interactions. Techniques like Reduced Density Gradient (RDG) analysis can visualize weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding crystal packing and protein-ligand binding. dergipark.org.tr

| Spectroscopy Type | Functional Group / Atom Type | Predicted Range | Reference |

|---|---|---|---|

| IR (cm⁻¹) | NO₂ Asymmetric Stretch | ~1520 cm⁻¹ | |

| NO₂ Symmetric Stretch | ~1345 cm⁻¹ | ||

| ¹³C NMR (ppm) | Pyridine Ring Carbons | 120-150 ppm | mdpi.com |

| C-NO₂ (Nitrophenyl Ring) | ~148 ppm | ||

| ¹H NMR (ppm) | Pyridine Ring Protons | 7.0-8.7 ppm | acs.org |

| Nitrophenyl Ring Protons | 7.5-8.5 ppm |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. chemrevlett.com Instead of focusing on a single molecule, QSAR studies analyze a dataset of related derivatives to build predictive models. These models are invaluable in drug discovery for prioritizing the synthesis of new compounds with potentially enhanced activity. dergipark.org.tr

For derivatives of this compound, a QSAR study would typically involve the following steps:

Dataset Assembly: A collection of pyridine derivatives with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is gathered. rsc.org

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties. biointerfaceresearch.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Algorithm (GFA), are used to select the most relevant descriptors and build a mathematical equation that correlates them with the observed activity. dergipark.org.trrsc.org

Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation) and external validation (using a separate test set of molecules not included in the model-building process). nih.gov

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding medicinal chemistry efforts toward more potent compounds.

| Descriptor Class | Example Descriptor | Information Encoded | Reference |

|---|---|---|---|

| Electronic | LUMO Energy (ELUMO) | Electron-accepting ability. | biointerfaceresearch.com |

| Thermodynamic | Density (d) | Compactness of the molecule. | biointerfaceresearch.com |

| Hydrophobicity | Partition coefficient (Log P) | Affinity for lipid vs. aqueous environments. | biointerfaceresearch.com |

| Steric / Geometrical | Van der Waals Energy (EVDW) | Steric bulk and intermolecular forces. | biointerfaceresearch.com |

| Topological | AATS8i | Average Broto-Moreau autocorrelation of a topological structure - lag 8 / weighted by ionization potential. | rsc.org |

| GATSe7 | Geary autocorrelation - lag 7 / weighted by Sanderson electronegativity. | rsc.org |

Investigation of Biological and Pharmacological Relevance of 3 3 Nitrophenyl Pyridine Derivatives

Medicinal Chemistry Applications of Nitrophenylpyridine Scaffolds

The pyridine (B92270) ring is a prevalent heterocyclic structure found in numerous FDA-approved drugs and natural products, highlighting its importance in medicinal chemistry. nih.govnih.gov Its presence can enhance a molecule's biochemical potency, metabolic stability, and cellular permeability. nih.govnih.gov The nitrophenylpyridine scaffold, in particular, serves as a valuable building block for the synthesis of bioactive molecules with potential therapeutic properties. The nitro group, an electron-withdrawing feature, can influence the molecule's interaction with biological targets and can be a site for bioreduction, leading to reactive intermediates with biological effects. ontosight.ai

The versatility of the nitrophenylpyridine scaffold allows for its use as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals. Researchers have explored various synthetic strategies to create libraries of nitrophenylpyridine derivatives, enabling the investigation of structure-activity relationships and the optimization of pharmacological profiles. nih.gov The development of new and unusual scaffolds is a key focus in contemporary medicinal chemistry to address challenges such as drug resistance and the need for target specificity. rsc.org

Evaluation of Anti-proliferative and Cytotoxic Activities

Derivatives of the nitrophenylpyridine scaffold have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development.

In Vitro Studies Against Various Cancer Cell Lines

A number of studies have reported the in vitro anticancer activity of various pyridine and nitrophenylpyridine derivatives. For instance, pyrano[3,2-c]pyridine derivatives have been investigated for their anti-proliferative effects on MCF-7 breast cancer cells. ptbioch.edu.pl One study found that among several derivatives, the compound designated as 3-NP.P, which contains a 3-nitrophenyl group, exhibited cytotoxic activity, although it was less potent than some of its analogues. ptbioch.edu.pl

Other research has explored the cytotoxicity of pyrimidine (B1678525) and pyridine derivatives against a panel of human cancer cell lines, including MCF7 (breast), HEPG2 (liver), H460 (lung), and HCT116 (colon). nih.gov Similarly, new 1,2,3-triazolyl-pyridine hybrids have been screened for their cytotoxic activities against HepG2 (hepatoblastoma) cells. acs.org Dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives have also been evaluated, with one derivative featuring a 4-NO2 group showing notable cytotoxic activity against leukemia and breast cancer cell lines. nih.govulpgc.es Furthermore, substituted-1H-pyrido[2,1-b]quinazolines have been tested for their in vitro cytotoxicity against cancer cell lines such as A549 (lung) and HT-29 (colon). nih.gov

The following table summarizes the IC50 values of selected nitrophenylpyridine derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-NP.P (pyrano[3,2-c]pyridine derivative) | MCF-7 | 140 ± 5.0 (after 24h) | ptbioch.edu.pl |

| Derivative 4a (dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivative with 4-NO2) | HL60 (leukemia) | 0.70 ± 0.14 | nih.govulpgc.es |

| Derivative 4a (dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivative with 4-NO2) | SKBR3 (breast cancer) | 1.30 ± 0.28 | nih.govulpgc.es |

| Derivative 4a (dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivative with 4-NO2) | MCF7 (breast cancer) | 3.25 ± 1.91 | nih.govulpgc.es |

Molecular Mechanisms of Action (e.g., Cell Cycle Modulation, Apoptosis Induction)

The anticancer effects of nitrophenylpyridine derivatives are often mediated through the induction of apoptosis and modulation of the cell cycle. ptbioch.edu.pl Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. researchgate.net

Studies on pyrano[3,2-c]pyridine derivatives have shown that these compounds can inhibit cell viability and proliferation by promoting apoptosis in MCF-7 breast cancer cells. ptbioch.edu.pl Flow cytometric analysis has revealed an increase in the sub-G1 population, which is indicative of apoptosis, after treatment with these compounds. ptbioch.edu.pl Similarly, a study on a new 1,3-diphenylurea (B7728601) appended aryl pyridine derivative, APPU2n, demonstrated that it induced significant apoptotic cell death in MCF-7 cells. nih.gov Flow cytometry analysis showed that APPU2n caused cell cycle arrest at the G2/M phase. nih.gov

The induction of apoptosis by these compounds is often confirmed through various assays, including acridine (B1665455) orange/ethidium bromide (AO/EtBr) staining and Annexin V/PI double staining. ptbioch.edu.pl The ability of these compounds to trigger apoptosis underscores their potential as chemotherapeutic agents. researchgate.net

Exploration of Enzyme Inhibition and Receptor Binding Profiles (e.g., Kinase Inhibition)

The pharmacological activity of nitrophenylpyridine derivatives is also attributed to their ability to inhibit key enzymes and bind to specific receptors involved in cellular signaling pathways. Protein kinases, which regulate a multitude of cellular processes including proliferation and apoptosis, are particularly attractive targets for cancer therapy. nih.gov

Some nitrophenylpyridine derivatives have been investigated as kinase inhibitors. For example, 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of anaplastic lymphoma kinase (ALK). tandfonline.com The pyridine scaffold is a component of several FDA-approved kinase inhibitors, such as bosutinib (B1684425) and neratinib, which are used to treat leukemia and breast cancer, respectively. tandfonline.com The 3-nitrophenyl group can contribute to the binding affinity of these compounds to their target enzymes through various interactions.

Molecular docking studies are often employed to predict the binding modes of these compounds within the active sites of enzymes like kinases. These studies can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the inhibitory activity. For instance, the oxadiazole ring, which can be incorporated into derivatives, often acts as a hydrogen-bond acceptor, while the nitro group can engage in hydrophobic interactions.

Development of Prodrug Strategies for Enhanced Bioavailability

Prodrug strategies are employed to overcome challenges such as poor solubility and bioavailability of active drug molecules. nih.gov A prodrug is an inactive or less active compound that is converted into the active drug within the body through enzymatic or chemical processes. ijpsjournal.com

For nitrophenylpyridine derivatives, prodrug approaches could be beneficial, particularly in cases where solubility is a limiting factor. The nitro group itself can be considered a prodrug feature, as it can undergo bioreduction in vivo to form active metabolites. Other strategies include the use of esters, phosphates, and cell-targeting approaches to improve the pharmacokinetic properties of the parent compound. nih.gov The development of prodrugs for irritant or vesicant drugs is also an area of active research, with the goal of enabling safer administration routes. nih.gov Proactive consideration of prodrug strategies during the early phases of drug discovery can be crucial for the successful development of new therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity and for optimizing its potency. mdpi.com For nitrophenylpyridine derivatives, SAR studies have provided valuable insights into the key structural features required for their anticancer effects.

For example, in a series of pyrano[3,2-c]pyridine derivatives, it was observed that the presence of an electron-withdrawing group like a nitro group at the 3-position of the phenyl ring influenced the cytotoxic activity. ptbioch.edu.pl However, in this particular study, the 3-nitro derivative was less potent than a derivative with a chloro group at the 4-position, suggesting that the position and nature of the substituent on the phenyl ring are critical for activity. ptbioch.edu.pl

In another study on pyridine-3-carbonitrile (B1148548) derivatives, the replacement of an aromatic substituent with different groups led to variations in inhibitory potency. mdpi.com Research on imidazo[4,5-b]pyridines has also highlighted the importance of substituents on the phenyl ring for antiproliferative activity. nih.gov These studies collectively demonstrate that systematic modifications of the nitrophenylpyridine scaffold can lead to the identification of compounds with enhanced biological potency and selectivity. mdpi.commdpi.com

Applications of 3 3 Nitrophenyl Pyridine in Materials Science and Functional Assemblies

Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks

Pyridine (B92270) and its derivatives are fundamental building blocks in coordination chemistry, acting as monodentate ligands through the Lewis basic nitrogen atom to form stable complexes with a wide array of metal ions. jscimedcentral.comwikipedia.org The incorporation of a nitrophenyl substituent, as seen in 3-(3-nitrophenyl)pyridine, introduces additional functionality. The electron-withdrawing nitro group can significantly influence the electronic properties of the metal center upon coordination, a critical aspect in designing complexes with specific catalytic or physical properties. nih.gov

The table below summarizes the key components of this compound and their functions in the context of coordination chemistry.

| Component | Function | Potential Impact on Coordination Complex/MOF |

| Pyridine Nitrogen | Lewis basic site | Primary coordination site for binding to metal ions/nodes. |

| 3-Nitrophenyl Group | Electron-withdrawing substituent | Modulates the electronic properties of the metal center; can alter redox potentials. nih.gov |

| Nitro Group Oxygen Atoms | Potential weak donor sites | Can participate in secondary interactions (e.g., hydrogen bonding) within the crystal lattice, influencing the framework's structure and stability. |

| Aromatic Rings | Rigid structural backbone | Provides rigidity to the ligand, facilitating the formation of well-defined, porous structures; enables π-π stacking interactions. |

Integration into Organic Electronic and Optoelectronic Devices

Organic molecules with both electron-donating and electron-accepting moieties are central to the field of organic electronics, forming the basis for materials used in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and field-effect transistors. researchgate.net The structure of this compound, featuring a pyridine ring and a nitrophenyl group, suggests potential as a component in such materials due to possible intramolecular charge transfer (ICT) characteristics.

Although direct integration of this compound into optoelectronic devices is not widely reported, the photophysical properties of similar pyridine-based donor-acceptor systems have been studied. manipal.eduresearchgate.net These studies show that the combination of electron-rich and electron-poor aromatic rings can lead to materials with tunable fluorescence and electronic properties. The photophysical properties are critical for applications in devices like OLEDs, where efficient light emission is required. researchgate.net The specific substitution pattern in this compound would influence its frontier molecular orbital (HOMO-LUMO) energies, which in turn determines its suitability for use as an emitter, host, or charge-transporting material in an organic electronic device. nih.gov

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov These interactions guide molecules to spontaneously organize into larger, well-defined architectures, a process known as self-assembly. rsc.org The molecular structure of this compound contains all the necessary features to participate in complex self-assembly processes.

While the crystal structure of this compound itself is not detailed in the literature, studies on closely related isomers provide significant insight into the governing intermolecular forces. For example, crystal structure analyses of isomeric nitrophenyl-containing compounds reveal that weak C–H···O hydrogen bonds involving the oxygen atoms of the nitro group are a common and critical interaction for forming extended networks. Furthermore, π-π stacking interactions between the aromatic pyridine and nitrophenyl rings contribute significantly to the stability of the resulting supramolecular structures. researchgate.net Theoretical calculations on pyridine dimers and trimers confirm that antiparallel-displaced geometries are the most stable, maximizing favorable π-π interactions. researchgate.net These findings strongly suggest that this compound would self-assemble into ordered structures driven by a combination of these non-covalent forces.

The table below details the types of intermolecular interactions expected to direct the self-assembly of this compound, based on studies of analogous molecules.

| Type of Interaction | Participating Groups | Role in Self-Assembly |

| C–H···O Hydrogen Bonds | Aromatic C-H donors and Nitro group O-acceptors | Linking molecules into chains or sheets. |

| π–π Stacking | Pyridine and Nitrophenyl rings | Stabilizing the assembly through parallel or offset stacking arrangements. researchgate.net |

| Dipole-Dipole Interactions | Polar C-NO₂ and Pyridine moieties | Contributing to the overall packing and orientation of molecules in the solid state. |

Catalytic Applications and Ligand Design in Organic Synthesis

Pyridine-containing ligands are ubiquitous in transition metal catalysis. The design of these ligands is crucial, as their electronic and steric properties can be fine-tuned to control the activity and selectivity of the metal catalyst. nih.gov The this compound molecule is a ligand candidate whose properties are heavily influenced by the strongly electron-withdrawing nitro group.

When coordinated to a metal center, the this compound ligand would decrease the electron density at the metal. This electronic modulation is a key strategy in catalyst design. For example, in palladium-catalyzed cross-coupling reactions, the electronic nature of the pyridine ligand affects the catalytic efficiency. nih.gov An electron-deficient metal center can be more reactive in certain catalytic steps, such as oxidative addition. Studies on iron-pyridinophane complexes have demonstrated a direct correlation between the electron-withdrawing character of substituents on the pyridine ring and the redox potential of the iron center, which in turn impacts its catalytic activity in C-C coupling reactions. nih.gov Although no specific catalytic system employing this compound has been reported, its inherent electronic properties make it a viable candidate for designing new catalysts for various organic transformations, including oxidation and cross-coupling reactions.

Development of Responsive Materials and Sensors

The development of chemical sensors relies on molecules that can selectively interact with an analyte and produce a measurable signal, such as a change in color or fluorescence. nih.gov Pyridine derivatives are frequently used in chemosensors due to the ability of the pyridine nitrogen to act as a binding site for metal ions and other analytes. nih.gov The this compound framework combines this binding capability with the electronic influence of the nitro group, making it a promising scaffold for sensor design.

The pyridine unit can serve as the recognition element, binding to target analytes like metal ions (e.g., Fe³⁺, Cu²⁺, Al³⁺). researchgate.netaalto.firsc.org Upon binding, the electronic properties of the entire molecule would be altered. The nitrophenyl group can play a dual role: it can act as a signaling unit, for instance, by quenching the fluorescence of a nearby fluorophore upon analyte binding (a "turn-off" sensor), or its own photophysical properties might be modulated by the binding event. Pyridine-functionalized probes have been successfully used to detect hazardous nitroaromatic compounds, indicating the utility of this chemical motif in recognizing specific classes of analytes. nih.gov Furthermore, polymers containing pyridine rings have been shown to act as pH-responsive fluorescent sensors. rsc.org This suggests that materials incorporating this compound could be designed to respond to various external stimuli, including the presence of specific ions, molecules, or changes in the chemical environment.

Future Research Trajectories and Emerging Paradigms for 3 3 Nitrophenyl Pyridine

Design of Novel, Atom-Economical Synthetic Pathways

The development of efficient and waste-minimizing synthetic routes is a cornerstone of modern chemistry. For 3-(3-Nitrophenyl)pyridine, future research will likely focus on moving beyond traditional cross-coupling methods, which can sometimes suffer from catalyst inefficiencies and the generation of stoichiometric byproducts. The principles of atom economy, which maximize the incorporation of reactant atoms into the final product, will guide the design of new synthetic paradigms.

Multi-component reactions (MCRs) represent a particularly promising avenue. rasayanjournal.co.innih.govnih.gov These reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are inherently atom-economical. rasayanjournal.co.in The exploration of novel MCRs that can construct the this compound framework in a one-pot fashion would be a significant advancement. nih.gov Furthermore, the development of catalytic cycles that utilize earth-abundant metals or even metal-free conditions would enhance the economic and environmental viability of its synthesis. organic-chemistry.org Research into C-H activation strategies, directly coupling a pyridine (B92270) C-H bond with a nitrobenzene (B124822) derivative, could also provide a highly efficient and atom-economical route, eliminating the need for pre-functionalized starting materials. organic-chemistry.org

| Synthetic Strategy | Key Features | Potential Advantages |

| Multi-Component Reactions (MCRs) | Three or more reactants in a single step. | High atom economy, reduced waste, operational simplicity. rasayanjournal.co.innih.gov |

| C-H Activation | Direct functionalization of C-H bonds. | Avoids pre-functionalization, increases step economy. organic-chemistry.org |

| Metal-Free Catalysis | Utilizes organic catalysts or catalyst-free conditions. | Lower cost, reduced metal contamination in products. organic-chemistry.orgnih.gov |

| Biocatalysis | Employs enzymes for chemical transformations. | High selectivity, mild reaction conditions, renewable. ijarsct.co.in |

Discovery of Untapped Biological Targets and Therapeutic Modalities

The pyridine nucleus is a well-established pharmacophore, present in a vast array of approved drugs. nih.govnih.govnih.gov Similarly, nitroaromatic compounds have demonstrated a wide range of biological activities. nih.gov The combination of these two moieties in this compound suggests a rich, yet largely unexplored, therapeutic potential.

Future research will likely involve high-throughput screening of this compound and its derivatives against diverse biological targets. Given the known activities of related compounds, promising areas of investigation include oncology, infectious diseases, and neurology. nih.govnih.gov For instance, certain nitropyridines have been shown to inhibit cytosolic thioredoxin reductase 1, a target in cancer therapy. nih.gov Derivatives could also be explored as inhibitors of multidrug-resistant tuberculosis (MDR-TB), a significant global health threat. nih.gov The nitro group can also serve as a bio-reducible "warhead," which can be selectively activated under the hypoxic conditions found in solid tumors, leading to targeted cell death. Furthermore, the pyridine scaffold can be modified to fine-tune pharmacokinetic properties and target specificity. nih.gov The discovery of novel protein-protein interaction modulators is another exciting frontier where the rigid, three-dimensional structure of this compound derivatives could prove advantageous. nih.gov

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Cytosolic thioredoxin reductase 1, Kinases | Known anticancer activity of nitropyridines. nih.govnih.gov |

| Infectious Diseases | Bacterial and viral enzymes | Broad-spectrum antimicrobial and antiviral potential of pyridine derivatives. nih.govmdpi.com |

| Neurology | CNS receptors, enzymes | Precedent for nitropyridine derivatives as CNS-depressants. nih.gov |

| Cardiovascular Disease | Na+/H+ exchangers | Documented inhibitory activity of nitropyridines on platelet exchangers. nih.gov |

Advanced Material Design with Tunable Properties

The unique electronic and structural features of this compound make it an attractive building block for the design of advanced materials with tailored optical, electronic, and physical properties. The electron-withdrawing nature of the nitro group and the π-deficient pyridine ring, combined with the π-rich phenyl ring, create a "push-pull" system that can lead to interesting photophysical behaviors.

Research in this area will likely focus on the incorporation of the this compound scaffold into polymers and small molecules for applications in organic electronics. ijarsct.co.in This could include organic light-emitting diodes (OLEDs), where the tunable electronic properties could be used to achieve specific emission colors, and organic photovoltaics (OPVs), where the molecule could function as an electron acceptor. The pyridine nitrogen also provides a coordination site for metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers. biosynce.com These materials could have applications in gas storage, separation, and catalysis. The design of novel dyes and sensors based on this scaffold is another promising avenue, where changes in the environment could induce a measurable change in the molecule's optical properties. nih.gov

| Material Type | Potential Application | Key Properties Conferred by this compound |

| Organic Polymers | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Tunable electronic properties, charge transport capabilities. ijarsct.co.in |

| Metal-Organic Frameworks (MOFs) | Gas storage, Catalysis, Separation | Coordination site on the pyridine nitrogen, defined structural geometry. biosynce.com |

| Small Molecule Dyes/Sensors | Chemical sensing, Bio-imaging | Environmentally sensitive photophysical properties. nih.gov |

| Liquid Crystals | Display technologies | Anisotropic molecular shape, potential for mesophase formation. ijarsct.co.in |

Synergistic Integration of Computational and Experimental Methodologies

The interplay between computational chemistry and experimental work has become an indispensable tool in modern chemical research. acs.orgnih.gov For this compound, this synergy will be crucial in accelerating the pace of discovery and innovation. Computational methods, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.netresearchgate.net

In the realm of synthesis, computational modeling can be used to predict reaction pathways, screen for optimal catalysts, and understand reaction mechanisms, thereby guiding experimental efforts toward more efficient and selective processes. acs.orgacs.org In drug discovery, molecular docking and molecular dynamics simulations can be employed to predict the binding of this compound derivatives to biological targets, helping to prioritize compounds for synthesis and biological evaluation. researchgate.net For materials science applications, computational chemistry can predict the optical and electronic properties of novel materials incorporating the this compound scaffold, enabling the in silico design of materials with desired functionalities. researchgate.net This integrated approach allows for a more rational and efficient research workflow, where computation predicts and explains, and experiment validates and discovers. nih.govrsc.org

| Research Area | Computational Tools | Experimental Techniques | Synergistic Outcome |

| Synthesis Design | DFT, Transition State Theory | NMR, Mass Spectrometry, X-ray Crystallography | Rational design of efficient synthetic routes and catalysts. acs.orgacs.org |

| Drug Discovery | Molecular Docking, MD Simulations | In vitro and in vivo biological assays | Prioritization of potent and selective therapeutic candidates. researchgate.net |

| Materials Science | TD-DFT, Ab initio calculations | UV-Vis Spectroscopy, Cyclic Voltammetry | Design of materials with tailored optoelectronic properties. researchgate.net |

Exploration of Sustainable and Environmentally Benign Chemical Transformations

In line with the principles of green chemistry, future research on this compound will increasingly emphasize the development of sustainable and environmentally friendly chemical processes. rasayanjournal.co.innih.govbiosynce.com This involves minimizing the use of hazardous solvents and reagents, reducing energy consumption, and designing processes that generate minimal waste.

Key areas of exploration will include the use of green solvents such as water, ionic liquids, or supercritical fluids. rasayanjournal.co.inbiosynce.com The development of catalytic systems that are recyclable and can operate under mild conditions is also a priority. nih.gov Microwave-assisted synthesis and ultrasonication are emerging as powerful techniques to accelerate reaction rates and improve yields, often under solvent-free conditions. rasayanjournal.co.innih.gov Furthermore, there is a growing interest in using feedstocks derived from renewable resources. ijarsct.co.in The application of these green chemistry principles to the synthesis and subsequent transformations of this compound will not only reduce the environmental impact of its production but also align with the broader goals of sustainable development in the chemical industry. researchgate.net A "3E" (ecologic, economical, and environmentally-friendly) approach will be paramount in designing future synthetic methodologies. nanobioletters.comresearchgate.net

| Green Chemistry Principle | Application to this compound | Environmental/Economic Benefit |

| Use of Green Solvents | Synthesis in water, ionic liquids, or solvent-free. rasayanjournal.co.inbiosynce.com | Reduced VOC emissions, lower toxicity. |

| Energy Efficiency | Microwave-assisted or ultrasonic synthesis. nih.gov | Shorter reaction times, reduced energy consumption. |

| Catalysis | Use of reusable and non-toxic catalysts. nih.gov | Waste reduction, lower process costs. |

| Waste Prevention | High-yield, atom-economical reactions. rasayanjournal.co.in | Minimized by-product formation, improved efficiency. |

Q & A

Q. Key factors affecting yield :

- Catalyst selection : Transition metals (e.g., Fe, In) enhance regioselectivity and reduce side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nitro group reactivity.

- Temperature : Higher temperatures (80–120°C) accelerate cyclization but may degrade sensitive intermediates.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the pyridine ring and nitro group orientation (e.g., para vs. meta) .

- Infrared Spectroscopy (IR) : Identifies nitro (1520–1350 cm⁻¹) and pyridine ring (1600–1580 cm⁻¹) vibrations .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, as shown in studies of dihydropyridine derivatives .

Advanced: How can computational methods like DFT aid in understanding the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) provides insights into:

- Electron distribution : Predicts electron-rich regions (e.g., nitro group) and reactive sites for electrophilic substitution .

- HOMO-LUMO gaps : Correlates with stability and redox behavior. For example, nitro groups lower LUMO levels, enhancing electron-accepting capacity .

- Non-covalent interactions : Analyzes π-π stacking and hydrogen bonding in crystal structures using tools like Independent Gradient Model (IGM) .

Q. Methodology :

Optimize geometry using B3LYP/6-31G(d,p) basis sets.

Calculate electrostatic potential maps to visualize charge distribution.

Validate computational results against experimental XRD or spectroscopic data .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies in biological data (e.g., antioxidant vs. cytotoxic effects) can arise from:

- Purity issues : Use HPLC (>95% purity) to eliminate confounding byproducts .

- Assay variability : Standardize protocols (e.g., DPPH for antioxidants, FRAP for reducing power) across studies .

- Structural analogs : Compare activities of derivatives (e.g., 2,6-dimethyl vs. 4-methyl substituents) to isolate functional group contributions .